2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide
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Overview
Description
2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide is an organic compound belonging to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. It is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzamide precursor with morpholine under controlled conditions The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the benzamide moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring, while hydrolysis can yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target. Additionally, it can interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-fluoro-N-(1-morpholin-4-yl-1-oxopropan-2-yl)-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O3/c1-9(14(23)21-4-6-24-7-5-21)20-13(22)11-8-10(15(17,18)19)2-3-12(11)16/h2-3,8-9H,4-7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNRMYFYYOWPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796906-13-2 |
Source
|
Record name | 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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